molecular formula C13H17N5O2S2 B2354684 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2188203-05-4

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2354684
CAS RN: 2188203-05-4
M. Wt: 339.43
InChI Key: VYMPMVXZEGODRQ-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . The characterization of synthesized compounds was done by spectral analysis . Systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of superior derivative compounds .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . Mostly heterocyclic moieties have diverse activities . The stretching bands identified at specific frequencies in the IR spectrum indicated the confirmation of various functional groups in the synthesized conjugates .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be confirmed by various spectral techniques .

Scientific Research Applications

Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles

1,3,4-Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. These compounds serve as crucial scaffolds for developing new drug-like molecules due to their ability to undergo chemical modifications and demonstrate diverse pharmacological potential. The combination of 1,3,4-thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect, enhancing their efficacy as biological agents. This underlines the importance of such heterocyclic fragments in medicinal chemistry and drug development (Lelyukh, 2019).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, closely related to thiadiazoles, exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral properties. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, enabling these derivatives to serve as potential medicinal agents. The ongoing development of 1,3,4-oxadiazole-based compounds highlights their significant value in medicinal chemistry (Verma et al., 2019).

Mechanism of Action

A compound named 4-(2,2-difluoropropyl)-1-{[2-(methoxymethyl)6-(trifluoromethyl)imidazo(2,1b)(1,3,4)thiadiazol-5-yl]methyl}pyrrolidine-2 one showed 95% anticonvulsant activity at the lowest dose by binding with SV2 protein .

Safety and Hazards

In order to investigate the safety and cytotoxicity of the target compounds, the in silico toxicity evaluation was performed . The synthesized azetidin-2-one derivatives of the 1,3,4-oxadiazole/thiadiazole ring were found to be bacteriostatic .

properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-2-3-10-11(22-17-15-10)12(19)18-6-4-9(5-7-18)20-13-16-14-8-21-13/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPMVXZEGODRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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